N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
Overview
Description
N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the naphthalen-1-ylmethylthio group and the final attachment of the 3,5-dimethylphenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various thiol compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, thiadiazole derivatives are known for their potential therapeutic properties. This compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and biomedical research.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity. Additionally, it may find applications in materials science for creating advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the aromatic substituents may play crucial roles in binding to these targets and modulating their activity. Detailed studies on the molecular pathways involved would provide insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives with various substituents. Examples are:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-(4-Methylphenyl)-5-phenyl-1,3,4-thiadiazole
- 2-(2-Naphthyl)-5-phenyl-1,3,4-thiadiazole
Uniqueness
N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of both naphthalen-1-ylmethylthio and 3,5-dimethylphenyl groups can influence its reactivity and interactions with biological targets, setting it apart from other thiadiazole derivatives.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS3/c1-15-10-16(2)12-19(11-15)24-21(27)14-29-23-26-25-22(30-23)28-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVKUUCQDDJKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476484-09-0 | |
Record name | N-(3,5-DIMETHYLPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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